Unlocking the Therapeutic Potential of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffolds: A Mechanistic Deep Dive
Unlocking the Therapeutic Potential of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffolds: A Mechanistic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Note on the Core Scaffold: This guide focuses on the pyrido[2,3-d]pyrimidin-7(8H)-one core structure. While the initial query mentioned the isomeric pyridazinone system, a comprehensive review of the scientific and patent literature reveals that the pyrimidinone scaffold is the overwhelmingly predominant and therapeutically relevant structure, often referred to as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to the purine bases of DNA and RNA provides a unique framework for designing targeted therapies.[1][3] This document therefore synthesizes the extensive mechanistic data available for the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold to provide a guide of maximum utility and scientific accuracy.
Chapter 1: The Pyrido[2,3-d]pyrimidin-7(8H)-one: A Privileged Scaffold in Drug Discovery
The pyrido[2,3-d]pyrimidin-7(8H)-one is a bicyclic heterocyclic system formed by the fusion of a pyridine and a pyrimidine ring.[1] This scaffold has garnered significant interest in medicinal chemistry due to its ability to serve as a versatile template for developing ligands that interact with a multitude of biological receptors and enzymes.[2] Its success stems from its rigid structure and the numerous points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] Derivatives of this core have been investigated for a wide array of therapeutic applications, most notably as anticancer agents, but also as anti-inflammatory, antimicrobial, and CNS-active compounds.[2][6]
Chapter 2: The Dominant Mechanism: ATP-Competitive Kinase Inhibition
The most prevalent mechanism of action for the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is the inhibition of protein kinases.[2][5] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.
Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are designed to act as ATP-competitive inhibitors. Their core structure mimics the adenine region of ATP, allowing them to bind to the highly conserved ATP-binding pocket in the kinase domain. By occupying this site, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity. The specificity for different kinases is achieved by modifying the substituents on the scaffold, which can form additional interactions with unique amino acid residues in the surrounding hinge region, front pocket, and back pocket of the ATP-binding site.
Caption: Inhibition of the KRAS pathway via SOS1 targeting.
Target: Deubiquitinating Enzymes (DUBs)
-
Ubiquitin-Specific Protease 1 (USP1): USP1 is a deubiquitinating enzyme that is overexpressed in some cancers and plays a role in DNA damage repair. [7]Inhibiting USP1 can suppress tumor growth and potentially overcome resistance to other therapies like PARP inhibitors. [7]Novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been synthesized as potent USP1 inhibitors, highlighting another distinct mechanistic class for this versatile scaffold. [7]
Chapter 4: Quantitative Analysis of Biological Activity
The potency of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Below is a summary of representative data from the literature.
| Compound | Target | Assay Type | Potency | Cell Lines / Context | Reference |
| 8u | SOS1 | Biochemical | IC50: 95.4 nM | Inhibition of SOS1-KRAS interaction | [8] |
| 8u | Cell Growth | 3D Growth Assay | IC50: 3.56 nM | NCI-H358 (KRAS G12C) | [8] |
| 8u | Cell Growth | 3D Growth Assay | IC50: 6.28 nM | AsPC-1 (KRAS G12D) | [8] |
| 5o | TTK | Kinase Assay | IC50: 23 nM | Inhibition of TTK kinase activity | [9][10] |
| 5o | TTK | Binding Affinity | Kd: 0.15 nM | Direct binding to TTK | [9][10] |
| 9f | HPK1 | TR-FRET Assay | IC50: 0.32 nM | Inhibition of HPK1 kinase activity | [11] |
Chapter 5: Key Experimental Protocols for Mechanistic Studies
Elucidating the mechanism of action requires a combination of biochemical, cellular, and biophysical assays.
Protocol 1: Cellular Target Engagement via Western Blot
This protocol is used to determine if the compound inhibits the target protein within the cell by measuring the phosphorylation status of a known downstream substrate.
Objective: To assess the inhibition of SOS1-mediated signaling by measuring the levels of phosphorylated ERK (p-ERK) and AKT (p-AKT) in KRAS-mutant cancer cells.
Methodology:
-
Cell Culture: Plate KRAS-mutant cells (e.g., MIA PaCa-2 or AsPC-1) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal signaling activity.
-
Compound Treatment: Treat the cells with varying concentrations of the pyrido[2,3-d]pyrimidin-7-one inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-ERK/total ERK and p-AKT/total AKT indicates successful target engagement and inhibition of the pathway. [8]
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol is used to assess the effect of a compound on cell cycle progression, which is a common outcome for inhibitors of cell cycle kinases like TTK or SIK.
Objective: To determine if a TTK or SIK inhibitor induces cell cycle arrest.
Methodology:
-
Cell Treatment: Plate cancer cells (e.g., HCT-116) and treat them with the inhibitor or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the control indicates cell cycle arrest. [12][13]
Caption: Workflow for cell cycle analysis by flow cytometry.
Chapter 6: Conclusion and Future Outlook
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility in its ability to be adapted to a wide range of biological targets. Its primary mechanism of action as an ATP-competitive kinase inhibitor has yielded numerous potent compounds against targets in oncology (TTK, SIK, HPK1) and neurodegeneration (NUAK1). [9][14][11][12]Furthermore, innovative drug design has expanded its mechanistic scope to include the allosteric inhibition of GEFs like SOS1 and the direct inhibition of deubiquitinating enzymes like USP1, tackling challenging oncogenic pathways from new angles. [8][7] Future research will likely focus on further enhancing the selectivity of these inhibitors to minimize off-target effects and on exploring novel combinations with other targeted therapies to overcome drug resistance. The continued exploration of this privileged scaffold promises to deliver a new generation of precision medicines for a variety of human diseases.
References
-
Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones 1 and diversity centers of such a scaffold (2). ResearchGate. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Zbirnik naukovih prac' «Farmacevticnij casopis». [Link]
-
Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. ResearchGate. [Link]
-
Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]
-
Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]
-
Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]
-
Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. ResearchGate. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
-
View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives As Potent USP1 Inhibitors. ResearchGate. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily | bioRxiv [biorxiv.org]
- 13. Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors | bioRxiv [biorxiv.org]
- 14. Development of the Pyrido[2,3- d]pyrimidin-7(8 H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
